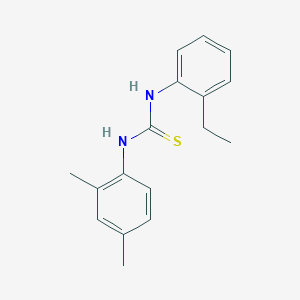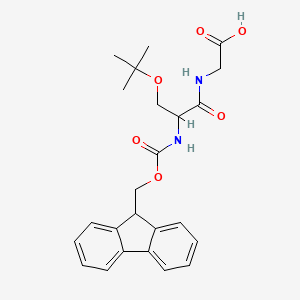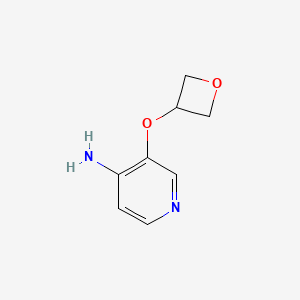![molecular formula C13H14N4O3 B12500193 4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) CAS No. 62001-19-8](/img/structure/B12500193.png)
4,4'-[(Furan-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol is a complex organic compound that features a unique structure combining furan and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-hydroxy-5-methyl-4H-pyrazole-4-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[furan-2-yl(3-hydroxy-4H-pyrazol-4-yl)methyl]-4H-pyrazol-3-ol
- 5-methyl-4H-pyrazol-3-ol derivatives
Uniqueness
4-[furan-2-yl(3-hydroxy-5-methyl-4H-pyrazol-4-yl)methyl]-5-methyl-4H-pyrazol-3-ol is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62001-19-8 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
4-[furan-2-yl-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]-3-methyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C13H14N4O3/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,9-11H,1-2H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
INNRHONTIVWXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C1C(C2C(=NNC2=O)C)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)

![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500133.png)
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
![2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12500140.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)
![Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12500163.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500166.png)


![2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide](/img/structure/B12500189.png)
![4-({2-[(E)-(pyridin-3-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B12500200.png)
